

# Elesclomol Sodium: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elesclomol sodium*

Cat. No.: *B1251046*

[Get Quote](#)

## An In-depth Analysis of Clinical Trials and Mechanisms of Action

**Elesclomol sodium**, a first-in-class investigational drug, has been the subject of numerous clinical trials, primarily as a chemosensitizing agent in combination with chemotherapy.<sup>[1][2]</sup> Its unique mechanism of action, centered on the induction of oxidative stress within cancer cells, has garnered significant interest in the scientific community.<sup>[3]</sup> This guide provides a comprehensive comparison of key clinical trial data, details of experimental protocols, and an exploration of the signaling pathways involved in elesclomol's anti-cancer activity.

## Quantitative Analysis of Key Clinical Trials

Elesclomol has been evaluated in various clinical settings, most notably in combination with paclitaxel for the treatment of metastatic melanoma.<sup>[1][4]</sup> While a pivotal Phase III trial (SYMMETRY) did not meet its primary endpoint of improved progression-free survival (PFS) in an unselected patient population, subgroup analyses revealed a potential benefit in patients with normal baseline lactate dehydrogenase (LDH) levels.<sup>[4]</sup> High LDH levels are often associated with tumor hypoxia, a condition that may diminish elesclomol's efficacy.<sup>[1][5]</sup>

| Clinical Trial Identifier         | Phase | Conditions                      | Treatment Arms                               | Key Outcomes                                                                                                                                                                                     |
|-----------------------------------|-------|---------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT00088114                       | I     | Refractory Solid Tumors         | Elesclomol + Paclitaxel                      | <p>The combination was well-tolerated, with a toxicity profile similar to paclitaxel alone. Partial responses were observed in patients with Kaposi's sarcoma and ovarian cancer.</p> <p>[1]</p> |
| Phase II<br>(Metastatic Melanoma) | II    | Stage IV<br>Metastatic Melanoma | Elesclomol + Paclitaxel vs. Paclitaxel alone | <p>The combination significantly improved median PFS compared to paclitaxel alone (doubled the duration).[1]</p>                                                                                 |

---

|                           |     |                                                                          |                                              |                                                                                                                                                                                                                                    |
|---------------------------|-----|--------------------------------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT00522834<br>(SYMMETRY) | III | Advanced Melanoma (chemotherapy-naive)                                   | Elesclomol + Paclitaxel vs. Paclitaxel alone | The study did not meet its primary PFS endpoint in the overall population. A prospectively defined subgroup of patients with normal baseline LDH showed a statistically significant improvement in median PFS. <a href="#">[4]</a> |
|                           |     |                                                                          |                                              | The combination was well-tolerated but did not demonstrate a significant increase in the objective response rate compared to historical controls. <a href="#">[5]</a>                                                              |
| NCT00888615               | II  | Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | Elesclomol + Weekly Paclitaxel               |                                                                                                                                                                                                                                    |

---

## Mechanism of Action: Inducing Targeted Oxidative Stress

Elesclomol's primary mechanism of action involves the induction of mitochondrial oxidative stress.[\[1\]\[3\]](#) It acts as a copper ionophore, binding to extracellular copper (Cu(II)) and facilitating its transport into cancer cells. Inside the cell, the elesclomol-copper complex is reduced, leading to the generation of reactive oxygen species (ROS). Cancer cells, which often have higher baseline levels of oxidative stress compared to normal cells, are pushed beyond a critical threshold, leading to apoptosis (programmed cell death).[\[1\]\[3\]](#)

A more recently understood aspect of elesclomol's activity is its ability to induce cuproptosis, a form of copper-dependent cell death.[\[6\]](#)[\[7\]](#) This process is linked to the aggregation of lipoylated mitochondrial enzymes.[\[6\]](#)

Below is a diagram illustrating the proposed signaling pathway of elesclomol.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for elesclomol.

# Experimental Protocols: A Look at the SYMMETRY Phase III Trial

To provide insight into the clinical application of elesclomol, the methodology of the SYMMETRY trial (NCT00522834) is outlined below.[\[4\]](#)

**Study Design:** A randomized, double-blind, placebo-controlled Phase III clinical trial.

**Patient Population:** 651 patients with chemotherapy-naive, advanced (Stage IV) melanoma.

**Treatment Regimen:**

- **Experimental Arm:** Elesclomol (213 mg/m<sup>2</sup>) administered intravenously in combination with paclitaxel (80 mg/m<sup>2</sup>).
- **Control Arm:** Placebo in combination with paclitaxel (80 mg/m<sup>2</sup>).
- **Administration Schedule:** Treatments were administered weekly for three out of every four weeks.

**Stratification Factors:**

- Prior systemic treatment
- M1 subclass (site of distant metastasis)
- Baseline lactate dehydrogenase (LDH) levels

**Primary Endpoint:** Progression-free survival (PFS).

Below is a workflow diagram of the SYMMETRY clinical trial.



[Click to download full resolution via product page](#)

Caption: Workflow of the SYMMETRY Phase III clinical trial.

## Concluding Remarks

While elesclomol has not yet achieved regulatory approval, the clinical trial data, particularly the subgroup analyses, suggest a potential therapeutic niche. The evolving understanding of its mechanism, including the induction of cuproptosis, may open new avenues for research and clinical development.<sup>[2][7]</sup> Future studies could focus on patient populations with normal LDH levels or explore combination therapies that target cellular metabolic pathways to enhance elesclomol's efficacy.<sup>[8]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Elesclomol Sodium: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251046#meta-analysis-of-elesclomol-sodium-clinical-trials>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)